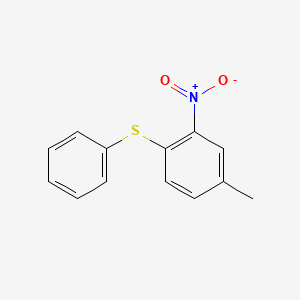-acetonitrile](/img/structure/B8280363.png)
[(2-Benzimidazolyl)thio](pyridin-2-yl)-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzimidazolyl)thioacetonitrile is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its diverse biological activities, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzimidazolyl)thioacetonitrile typically involves the reaction of 2-mercaptobenzimidazole with 2-bromopyridine in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for (2-Benzimidazolyl)thioacetonitrile are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Benzimidazolyl)thioacetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(2-Benzimidazolyl)thioacetonitrile has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for urease.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antibacterial activities.
Industry: Studied for its use as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of (2-Benzimidazolyl)thioacetonitrile depends on its specific application. For example, as a urease inhibitor, the compound likely interacts with the active site of the enzyme, blocking its activity. The nitrogen atoms in the benzimidazole and pyridine rings may play a crucial role in binding to the enzyme’s active site . In anticancer applications, the compound may interfere with cellular pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
(2-Benzimidazolyl)thioacetonitrile can be compared with other benzimidazole and pyridine derivatives:
2-(2′-Pyridyl)benzimidazole: Similar structure but lacks the thioether group.
2-(4-Pyridyl)benzimidazole: Similar structure but with the pyridine ring in a different position.
Benzimidazole: Lacks the pyridine ring and thioether group, but shares the benzimidazole core.
The uniqueness of (2-Benzimidazolyl)thioacetonitrile lies in the combination of the benzimidazole and pyridine moieties with a thioether linkage, which can result in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10N4S |
|---|---|
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanyl)-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C14H10N4S/c15-9-13(12-7-3-4-8-16-12)19-14-17-10-5-1-2-6-11(10)18-14/h1-8,13H,(H,17,18) |
InChI-Schlüssel |
QOHHJCUJNSTUQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)SC(C#N)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol](/img/structure/B8280289.png)




![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2S)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B8280321.png)
![Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate](/img/structure/B8280327.png)





![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate 4-methylbenzenesulfonate](/img/structure/B8280387.png)
